1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide
Overview
Description
1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. The compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Mechanism of Action
CPP-115 inhibits the enzyme 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide transaminase, which is responsible for breaking down the neurotransmitter this compound. By inhibiting this compound transaminase, CPP-115 increases the levels of this compound in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission results in a reduction of neuronal excitability, leading to the potential treatment of various neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to reduce neuronal excitability, resulting in a reduction of seizures in animal models of epilepsy. CPP-115 has also been shown to improve cognitive function in animal models, making it a potential treatment option for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for lab experiments, including its cost-effectiveness and high yield synthesis method. However, CPP-115 also has limitations, including its potential toxicity and the need for further research to determine its long-term effects.
Future Directions
CPP-115 has shown promising results in various medical research studies, and there are several future directions for its application. One potential direction is the development of CPP-115 as a treatment option for substance abuse disorders. Another potential direction is the development of CPP-115 as a treatment option for Alzheimer's disease. Further research is needed to determine the long-term effects of CPP-115 and its potential application in medical research.
In conclusion, CPP-115 is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. Its ability to inhibit 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide transaminase has made it a potential treatment option for various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has also shown promising results in improving cognitive function and drug addiction. However, further research is needed to determine its long-term effects and potential application in medical research.
Scientific Research Applications
CPP-115 has shown promising results in various medical research studies. Its ability to inhibit 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide transaminase has made it a potential treatment option for various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has also been shown to improve cognitive function in animal models, making it a potential treatment option for Alzheimer's disease. Furthermore, CPP-115 has been shown to have a positive effect on drug addiction, making it a potential treatment option for substance abuse disorders.
properties
IUPAC Name |
1-cyclopentyl-N-[2-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c25-19-10-9-18(24(19)15-5-1-2-6-15)20(26)22-17-8-4-3-7-16(17)21(27)23-11-13-28-14-12-23/h3-4,7-8,15,18H,1-2,5-6,9-14H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOGNVNSOLZHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(CCC2=O)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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